2-Hydroxy-5-propylbenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
28488-44-0 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-hydroxy-5-propylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h4-6,11H,2-3H2,1H3,(H,12,13) |
InChI Key |
QPFZHQMFWCRNPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Hydroxy 5 Propylbenzoic Acid
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the carboxylic acid group onto the aromatic ring of a propyl-substituted phenol (B47542) in a single key step. These methods are often the most atom-economical and are widely studied for the synthesis of hydroxybenzoic acids.
Kolbe-Schmitt Reaction Pathways and Optimization for Ortho-Carboxylation of Phenolic Substrates
The Kolbe-Schmitt reaction is a cornerstone in the industrial synthesis of salicylic (B10762653) acids. This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat, followed by acidification. For the synthesis of 2-hydroxy-5-propylbenzoic acid, the starting material is 4-propylphenol.
The reaction proceeds via the generation of a sodium or potassium salt of 4-propylphenol (a phenoxide), which is more reactive towards electrophilic aromatic substitution than the neutral phenol. This phenoxide then attacks carbon dioxide, a weak electrophile. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is a critical aspect of this reaction and can be influenced by several factors, including the choice of the counter-ion and the reaction temperature.
Reaction Pathway:
Phenoxide Formation: 4-propylphenol is treated with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding phenoxide salt.
Carboxylation: The phenoxide is then heated in the presence of carbon dioxide under pressure. The sodium phenoxide tends to favor ortho-carboxylation, leading to the desired this compound. In contrast, the use of potassium phenoxide often favors the formation of the para-isomer, 4-hydroxy-3-propylbenzoic acid.
Acidification: The resulting carboxylate salt is then acidified, typically with a strong mineral acid like sulfuric acid (H₂SO₄), to yield the final product, this compound.
Optimization for Ortho-Carboxylation:
Several parameters can be optimized to maximize the yield of the ortho-isomer.
| Parameter | Effect on Ortho-Carboxylation | Typical Conditions |
| Counter-ion | Sodium (Na⁺) strongly favors ortho-carboxylation due to the formation of a chelate complex with the carbon dioxide and the phenolic oxygen. Potassium (K⁺) leads to a higher proportion of the para-isomer. | Sodium hydroxide is the preferred base for ortho-selectivity. |
| Temperature | Lower temperatures (around 120-150°C) generally favor the formation of the ortho-product. Higher temperatures can lead to rearrangement to the more thermodynamically stable para-isomer. | 125-150°C |
| Pressure | High pressures of CO₂ (up to 100 atm) are traditionally used to increase the concentration of the electrophile and drive the reaction forward. | 100 atm |
| Solvent | The reaction is often carried out in the solid state or with a minimal amount of a high-boiling solvent. | Solvent-free or high-boiling inert solvents. |
Recent advancements have focused on developing Kolbe-Schmitt reactions that can be performed under milder conditions, such as at atmospheric pressure of CO₂, by using additives like 2,4,6-trimethylphenol, which can aid in CO₂ capture.
Oxidation of Precursor Compounds
Another direct route to this compound involves the oxidation of a suitable precursor that already contains the required carbon framework. This approach is contingent on the availability of the precursor and the selectivity of the oxidation reaction.
A plausible and effective precursor for this method is 2-hydroxy-5-propylbenzaldehyde . The synthesis of this aldehyde can be achieved through formylation of 4-propylphenol via reactions such as the Reimer-Tiemann or Duff reaction. Once the aldehyde is obtained, it can be oxidized to the corresponding carboxylic acid.
Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion:
| Oxidizing Agent | Typical Reaction Conditions | Selectivity |
| Potassium Permanganate (KMnO₄) | Basic or acidic conditions, often with heating. | Strong oxidant, can potentially oxidize the propyl side chain if not controlled carefully. |
| Chromium Trioxide (CrO₃) (Jones Reagent) | Acetone with dilute sulfuric acid. | Strong and efficient, but chromium reagents are toxic. |
| Silver(I) Oxide (Ag₂O) (Tollens' Reagent) | Ammoniacal silver nitrate solution. | Mild and selective for aldehydes. |
| Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄) in the presence of a chlorine scavenger like 2-methyl-2-butene. | Highly selective for aldehydes, avoiding oxidation of other functional groups. |
The choice of oxidant is crucial to ensure that the aldehyde group is selectively oxidized without affecting the hydroxyl group on the aromatic ring or the propyl side chain. The oxidation of the benzylic position of the propyl group is a potential side reaction, especially with stronger oxidizing agents.
Directed Ortho-Metallation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This method relies on the use of a directing metalation group (DMG) to guide a strong base to deprotonate the aromatic ring at the position ortho to the DMG. For the synthesis of this compound, the hydroxyl group of 4-propylphenol can be converted into a more effective DMG.
The O-carbamate group (-OC(O)NR₂) is one of the most powerful DMGs for phenols. The synthetic sequence would involve:
Protection/Activation: The hydroxyl group of 4-propylphenol is converted into a directing group, such as an O-carbamate (e.g., by reaction with diethylcarbamoyl chloride) or a silyl ether. This step protects the acidic phenolic proton and directs the subsequent lithiation.
Ortho-Lithiation: The protected 4-propylphenol is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), typically at low temperatures (-78°C) in an inert solvent like tetrahydrofuran (THF). The base selectively removes a proton from the position ortho to the directing group.
Carboxylation: The resulting ortho-lithiated species is then quenched with an electrophile, in this case, carbon dioxide (either as a gas or as solid dry ice).
Deprotection and Acidification: An aqueous workup with acid removes the directing group and protonates the carboxylate to yield this compound.
This method offers excellent regioselectivity for ortho-carboxylation, which can be a significant advantage over the Kolbe-Schmitt reaction where para-isomers can be a problematic byproduct.
Alkylation and Acylation Strategies in Benzoic Acid Synthesis
While direct carboxylation methods are common, it is also possible to construct this compound by first establishing the hydroxybenzoic acid core and then introducing the propyl group. This can be achieved through alkylation or acylation reactions, although these methods present their own set of challenges.
Friedel-Crafts Alkylation:
The direct Friedel-Crafts alkylation of a hydroxybenzoic acid, such as salicylic acid (2-hydroxybenzoic acid), with a propylating agent (e.g., 1-chloropropane or propene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) is generally not a viable strategy. The carboxylic acid and hydroxyl groups are deactivating and can coordinate with the Lewis acid catalyst, inhibiting the reaction.
A more plausible, albeit multi-step, approach would be to start with a less deactivated ring and introduce the functional groups sequentially. For example, one could perform a Friedel-Crafts alkylation of phenol with a propylating agent to form 4-propylphenol, which can then be carboxylated as described in section 2.1.1.
Friedel-Crafts Acylation Followed by Reduction:
A more controllable method to introduce the propyl group is through Friedel-Crafts acylation followed by reduction. This two-step process avoids the carbocation rearrangements and polyalkylation issues often associated with Friedel-Crafts alkylation.
The sequence could involve:
Friedel-Crafts Acylation: A suitable phenol derivative is acylated with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst. For instance, acylation of phenol would primarily yield 4-hydroxypropiophenone.
Reduction: The ketone functionality of the acylated product is then reduced to a methylene group (-CH₂-). Common methods for this reduction include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). This would convert 4-hydroxypropiophenone to 4-propylphenol.
Carboxylation: The resulting 4-propylphenol can then be carboxylated to this compound using the Kolbe-Schmitt reaction.
This acylation-reduction sequence offers a reliable way to introduce a straight-chain alkyl group onto a phenolic ring, which can then be further functionalized.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve sustainability. Several strategies can be envisioned for a greener synthesis of this compound.
Biocatalysis:
The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. Biocatalytic carboxylation of phenols is an area of active research. Certain microbial decarboxylases have been shown to catalyze the reverse reaction of carboxylation on electron-rich phenolic substrates. The enzymatic carboxylation of 4-propylphenol using a suitable carboxylase could provide a direct and highly regioselective route to this compound under mild, aqueous conditions.
Use of Renewable Feedstocks:
4-propylphenol, the key starting material for several of the discussed synthetic routes, can be derived from renewable sources. Lignin, a major component of biomass, is rich in phenolic structures. Through various depolymerization and chemical modification strategies, it is possible to obtain alkylphenols like 4-propylphenol, thus providing a bio-based starting point for the synthesis of this compound.
Alternative Energy Sources:
The use of alternative energy sources can enhance the efficiency and reduce the environmental footprint of chemical reactions.
| Energy Source | Potential Application in Synthesis | Advantages |
| Microwave Irradiation | Can be applied to the Kolbe-Schmitt reaction or the oxidation of precursor aldehydes. | Rapid heating, shorter reaction times, often leading to higher yields and purities. |
| High Hydrostatic Pressure (Barochemistry) | Can be used to promote the Kolbe-Schmitt reaction, potentially at lower temperatures. | Can accelerate reactions with a negative activation volume, improving efficiency and selectivity. |
| Sonication (Ultrasound) | Can enhance the rate of various reactions, including oxidations and metal-mediated reactions. | Improves mass transfer and can generate reactive species, leading to faster reactions under milder conditions. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing reliance on harsh reagents, high temperatures and pressures, and fossil fuel-derived starting materials.
Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy 5 Propylbenzoic Acid
Carboxyl Group Reactivity
The carboxyl group is a primary site for a variety of chemical modifications, leading to the formation of esters, amides, and other acyl derivatives.
Esterification of 2-Hydroxy-5-propylbenzoic acid can be achieved through reaction with alcohols under acidic conditions or by using coupling agents. For instance, the reaction with methanol (B129727) in the presence of thionyl chloride at 60°C for 12 hours yields the corresponding methyl ester with a reported yield of 85%. This process converts the carboxylic acid into a more soluble intermediate suitable for further reactions like amidation or alkylation.
The general mechanism for esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester. youtube.com
Another method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com In this mechanism, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the ester and dicyclohexylurea (DCU) as a byproduct. jocpr.com
Table 1: Examples of Esterification Reactions
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
| This compound | Methanol, Thionyl Chloride | Methyl 2-hydroxy-5-propylbenzoate | 85 |
Amide formation from this compound can proceed through several synthetic routes. A common and effective method is the conversion of the carboxylic acid to an acid chloride, which then readily reacts with an amine. masterorganicchemistry.com This two-step process is often preferred over the direct reaction of the carboxylic acid and amine, which typically requires harsh conditions like high heat (pyrolysis) to drive off water. masterorganicchemistry.com
Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can facilitate amide bond formation under milder, neutral conditions. masterorganicchemistry.com This is particularly useful for sensitive substrates. The mechanism involves the activation of the carboxylic acid by DCC to form an active ester intermediate, which is then attacked by the amine to yield the amide and the byproduct dicyclohexylurea. masterorganicchemistry.com
More advanced methods for direct amidation of carboxylic acids have also been developed. For example, using titanium tetrachloride (TiCl₄) as a mediator allows for the one-pot condensation of carboxylic acids and amines. nih.gov The reaction proceeds by adding TiCl₄ and the amine to a solution of the carboxylic acid in pyridine, followed by heating. nih.gov
The synthesis of acid chlorides from carboxylic acids like this compound is a key transformation, as acid chlorides are highly reactive intermediates for producing other acyl derivatives. byjus.comlibretexts.org Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). byjus.comlibretexts.org
With thionyl chloride, the reaction produces the acid chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts, simplifying purification. libretexts.org The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acid chloride. libretexts.org
Phosphorus pentachloride reacts with carboxylic acids to form the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. libretexts.org Phosphorus trichloride also yields the acyl chloride, with phosphorous acid as a byproduct. libretexts.org The choice of reagent can depend on the desired reaction conditions and the ease of separating the byproducts. reddit.com
Once formed, the acid chloride of this compound can be readily converted into other acyl derivatives, such as esters and amides, through nucleophilic acyl substitution reactions. byjus.com
Phenolic Hydroxyl Group Reactivity
The phenolic hydroxyl group can undergo O-alkylation. google.com This reaction typically involves reacting the phenolic compound with an alkylating agent in the presence of a base. google.com For instance, hydroxy-substituted aromatic compounds can be alkylated using olefins or alcohols in the presence of a suitable catalyst. google.com
Acylation of the phenolic hydroxyl group can also be achieved, leading to the formation of an ester linkage at the phenolic oxygen. This reaction would typically involve reacting the this compound with an acylating agent, such as an acid chloride or anhydride (B1165640), under appropriate conditions.
The presence of both a hydroxyl group and a carboxylic acid group on the same aromatic ring in this compound leads to the formation of intramolecular hydrogen bonds. chemistryguru.com.sg This intramolecular hydrogen bond, specifically between the phenolic hydrogen and the carbonyl oxygen of the carboxylic acid, plays a significant role in the molecule's properties and reactivity. stackexchange.comquora.com
This internal hydrogen bonding can influence the acidity of the compound. For o-hydroxybenzoic acid (salicylic acid), the intramolecular hydrogen bond stabilizes the conjugate base after deprotonation, making it a stronger acid compared to its meta and para isomers where such bonding is not possible. stackexchange.com The hydrogen bond is stronger in the deprotonated state, which further favors dissociation. stackexchange.com
The intramolecular hydrogen bonding can also affect intermolecular interactions. By engaging the functional groups within the same molecule, the extent of intermolecular hydrogen bonding is reduced, which can influence physical properties like melting point. chemistryguru.com.sg For example, 2-hydroxybenzoic acid has a lower melting point than its para isomer because the latter can form more extensive intermolecular hydrogen bonds. chemistryguru.com.sg In terms of reactivity, the intramolecular hydrogen bond can influence the orientation of the functional groups and potentially affect the accessibility of the reactive sites to incoming reagents.
Aromatic Ring Reactivity
The reactivity of the aromatic ring in this compound is fundamentally governed by the electronic properties of its three substituents: the hydroxyl (-OH), the carboxyl (-COOH), and the propyl (-CH₂CH₂CH₃) groups. The interplay of their inductive and resonance effects determines the electron density of the benzene (B151609) ring and dictates the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and orientation of this substitution on this compound are controlled by the combined influence of the existing substituents.
The hydroxyl group (-OH) at position C-2 is a powerful activating group due to its ability to donate electron density to the ring via resonance. This effect significantly increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. The -OH group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to it. libretexts.orgmsu.edu
The propyl group at C-5 is an alkyl group, which acts as a weak activating group through an inductive effect, donating electron density to the ring. Alkyl groups are also ortho, para-directors. youtube.comyoutube.com
In contrast, the carboxyl group (-COOH) at position C-1 is a deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The -COOH group is a meta-director. libretexts.org
The regioselectivity of electrophilic substitution on this compound is determined by the cumulative directing effects of these three groups. The powerful ortho, para-directing influence of the hydroxyl group is generally the dominant factor. msu.edu
Hydroxyl group (-OH at C2): Directs to C3 (ortho), C5 (para), and C1 (ortho).
Carboxyl group (-COOH at C1): Directs to C3 (meta) and C5 (meta).
Propyl group (-CH₂CH₂CH₃ at C5): Directs to C4 (ortho) and C6 (ortho).
The directing effects of the hydroxyl and carboxyl groups are cooperative or reinforcing towards positions C3 and C5. Since position C5 is already substituted with the propyl group, electrophilic attack is strongly favored at the C3 position. The C3 position is ortho to the strongly activating hydroxyl group and meta to the deactivating carboxyl group, making it the most electronically enriched and accessible site for substitution. Substitution at C6 is less likely as it is ortho to the weakly activating propyl group but meta to the strongly activating hydroxyl group.
Table 1: Summary of Substituent Directing Effects in this compound
| Substituent | Position | Electronic Effect | Directing Influence |
| Carboxyl (-COOH) | C1 | Deactivating, Electron-Withdrawing | meta (C3, C5) |
| Hydroxyl (-OH) | C2 | Activating, Electron-Donating | ortho, para (C1, C3, C5) |
| Propyl (-C₃H₇) | C5 | Activating, Electron-Donating | ortho, para (C2, C4, C6) |
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation would be expected to yield the 3-substituted derivative as the major product. For instance, nitration with a mixture of nitric and sulfuric acid would primarily produce 2-Hydroxy-3-nitro-5-propylbenzoic acid.
Nucleophilic Aromatic Substitution in Substituted Analogs
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgphiladelphia.edu.jo These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org
This compound itself is not susceptible to SNAr. It lacks a suitable leaving group (like a halide) and is substituted with electron-donating groups (hydroxyl and propyl), which deactivate the ring towards nucleophilic attack.
However, substituted analogs of this compound, which have been modified to include a good leaving group and potent electron-withdrawing groups, can undergo SNAr. For example, consider a hypothetical analog: 4-Chloro-2-hydroxy-3-nitro-5-propylbenzoic acid .
In this analog:
Leaving Group: The chlorine atom at C4 serves as the leaving group.
Electron-Withdrawing Group: The nitro group (-NO₂) at C3 is a strong EWG.
The nitro group is positioned ortho to the chlorine atom. This strategic placement allows it to stabilize the negative charge of the Meisenheimer complex intermediate through resonance, thereby facilitating the nucleophilic attack. libretexts.org Reaction of this analog with a nucleophile, such as sodium methoxide (B1231860) (NaOCH₃), would lead to the displacement of the chloride ion and the formation of 2-Hydroxy-4-methoxy-3-nitro-5-propylbenzoic acid.
The mechanism proceeds in two steps:
Addition of the nucleophile: The methoxide ion attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The negative charge is delocalized onto the oxygen atoms of the nitro group.
Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the chloride ion.
The reactivity of such analogs in SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups and the identity of the leaving group. rsc.org
Derivatives and Structural Analogs of 2 Hydroxy 5 Propylbenzoic Acid
Synthesis and Characterization of Substituted Salicylic (B10762653) Acid Derivatives
The synthesis of derivatives based on the salicylic acid scaffold is a cornerstone of medicinal and materials chemistry. The alkylation of salicylic acid is a primary method for producing compounds like 2-hydroxy-5-propylbenzoic acid. whiterose.ac.uk
Synthesis Methods:
Friedel-Crafts Alkylation: This classic method introduces alkyl groups onto the aromatic ring of phenol (B47542), which is then carboxylated. whiterose.ac.uk For this compound, this can involve the alkylation of phenol with a propylating agent, followed by carboxylation via the Kolbe-Schmitt reaction. google.com The reaction often employs a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong acid like sulfuric acid. whiterose.ac.uk
Kolbe-Schmitt Reaction: This reaction directly carboxylates a phenoxide with carbon dioxide under pressure and heat. google.com For instance, p-aminophenol can be carboxylated to form 2-hydroxy-5-aminobenzoic acid, a related derivative. google.com Optimization of parameters such as temperature (typically 100°C to 170°C), catalyst, and reaction time is crucial for achieving high yields and desired product distribution. whiterose.ac.ukgoogle.com
Palladium-Catalyzed C-H Carboxylation: Modern methods include the palladium-catalyzed C-H carboxylation of phenols, which offers high efficiency and regioselectivity for synthesizing a broad range of salicylic acids. nih.gov
Characterization: Once synthesized, these derivatives are rigorously characterized to confirm their structure and purity. Standard techniques include:
Nuclear Magnetic Resonance (¹H NMR): Provides detailed information about the chemical environment of hydrogen atoms. For example, the purified product of a related synthesis showed characteristic aromatic proton signals at δ 7.12, δ 6.86–6.83, and δ 6.68.
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound, often with reverse-phase C18 columns.
Melting Point Analysis: A fundamental technique to determine the purity of a solid compound.
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (O-H) and carbonyl (C=O) groups. nist.gov
Structural modifications are often guided by specific applications. For example, in the development of protein inhibitors, introducing a bulky tert-butyl group to the scaffold of a 2,5-substituted benzoic acid derivative was shown to increase binding affinity to the target protein Mcl-1 by eight-fold. nih.gov
Table 1: Examples of Substituted Salicylic Acid Derivatives and Synthesis Insights
| Derivative Name | Key Substituent | Synthesis Approach | Source |
|---|---|---|---|
| 2-hydroxy-5-alkylbenzoic acids | Long-chain alkyl groups (>C8) | Alkylation of salicylic acid with olefins using sulfuric acid catalyst. | whiterose.ac.uk |
| 2-hydroxy-4-isothiocyanatobenzoic acid | Isothiocyanate (-NCS) | Reaction of 4-aminosalicylic acid with thiophosgene (B130339). | nih.gov |
| 2,5-substituted benzoic acid with tert-butyl | tert-butylphenyl | Multi-step synthesis involving the introduction of a bulky group to enhance protein binding. | nih.gov |
| 2-propoxy-5-methylbenzoic acid | Propoxy and methyl groups | Esterification of p-cresotinic acid, followed by propylation and hydrolysis. | nist.gov |
Functional Group Modifications at the Propyl Chain
Beyond substitutions on the aromatic ring, the propyl chain at the 5-position offers another site for chemical modification. Such functionalization can introduce new reactive handles or alter the molecule's polarity and steric profile.
Common reactions targeting alkyl chains include oxidation and substitution. For instance, the hydroxyl group of this compound can be oxidized to form a ketone, while the carboxylic acid can be reduced to an alcohol. More specific modifications can introduce functionalities for further coupling or to create analogs with different properties. A key example is the introduction of a propargyl group, which contains a reactive alkyne triple bond. The synthesis of 2-hydroxy-5-(propargyloxy)benzoic acid is best achieved through the selective 5-O-propargylation of a gentisic acid ester, followed by saponification. researchgate.netbohrium.com This alkyne group can then participate in various click chemistry reactions to link the molecule to other structures.
Table 2: Examples of Functional Group Modifications
| Starting Material | Modification Type | Resulting Functional Group | Potential Product Class | Source |
|---|---|---|---|---|
| This compound | Oxidation | Ketone or Aldehyde | 2-Hydroxy-5-propylbenzaldehyde | |
| This compound | Reduction | Alcohol | 2-Hydroxy-5-propylbenzyl alcohol | |
| Methyl gentisate (2,5-dihydroxybenzoate) | O-propargylation | Propargyl ether (-O-CH₂C≡CH) | 2-Hydroxy-5-(propargyloxy)benzoic acid | researchgate.netbohrium.com |
Complex Molecular Architectures Incorporating this compound Moieties
The structure of this compound and its analogs can serve as a fundamental building block for constructing larger, more complex molecular architectures, particularly polymers. By incorporating the salicylic acid moiety into a polymer backbone, new materials with tailored properties can be developed.
One significant approach is the synthesis of biodegradable poly(anhydride-esters). nih.gov In this method, a salicylic acid-based monomer is copolymerized with other monomers, such as p-carboxyphenoxy-hexane (p-CPH). nih.gov The resulting copolymers have salicylic acid chemically incorporated into the polymer backbone. By varying the ratio of the monomers, properties such as the drug load (from 6 to 50 wt% salicylic acid) and the thermal stability of the polymer can be precisely controlled. nih.gov These materials are designed for applications where controlled release of the active molecule is desired, as the drug is freed upon hydrolytic cleavage of the polymer's anhydride (B1165640) and ester bonds. nih.gov
Another strategy involves the rapid, controlled ring-opening polymerization of a salicylic acid o-carboxyanhydride (SAOCA) monomer. rsc.org This method, often initiated by an organocatalyst, can produce poly(salicylate) homopolymers with well-defined chain lengths and narrow molecular weight distributions in under a minute. rsc.org The resulting polymers exhibit high glass transition temperatures (Tg > 100 °C), indicating significant thermal stability. rsc.org This pathway provides a versatile method for creating a wide range of poly(salicylate)-based materials. rsc.org
Table 3: Polymer Architectures Based on Salicylic Acid Derivatives
| Polymer Type | Monomers | Key Feature | Source |
|---|---|---|---|
| Poly(anhydride-ester) Copolymers | Salicylic acid-based diacid (CPD), p-carboxyphenoxy-hexane (p-CPH) | Tunable salicylic acid loading (6-50 wt%) and thermal properties. | nih.gov |
| Poly(salicylate) Homopolymers | Salicylic acid o-carboxyanhydride (SAOCA) | Rapid, controlled polymerization with high thermal stability (Tg > 100°C). | rsc.org |
Development of Novel Heterocyclic Analogs via Derivatization
Derivatization of the 2-hydroxybenzoic acid scaffold is also a powerful tool for creating novel heterocyclic compounds. These cyclic structures, which contain atoms other than carbon in the ring (e.g., nitrogen, sulfur), are of great interest in drug discovery.
One established pathway involves converting a substituted aminobenzoic acid into a heterocyclic system. For example, 4-amino-2-hydroxybenzoic acid can be reacted with thiophosgene to produce the intermediate 2-hydroxy-4-isothiocyanatobenzoic acid. nih.gov This intermediate can then undergo cyclization reactions to form more complex structures, such as thiazoles. nih.gov
A more advanced strategy allows for the synthesis of complex bicyclic systems. Researchers have developed efficient pathways to synthesize hydroxy-substituted 2-amino-benzo[d]thiazole-6-carboxylates. nih.gov These molecules serve as versatile building blocks that can be further derivatized at multiple positions. The core synthesis involves the cyclization of an aminobenzoate compound using potassium thiocyanate (B1210189) (KSCN) and bromine. nih.gov The resulting hydroxy-benzo[d]thiazole can then be alkylated using methods like the Williamson ether synthesis to explore the chemical space around the core structure. nih.gov
Table 4: Synthesis of Heterocyclic Analogs from Benzoic Acid Derivatives
| Starting Precursor | Key Reaction | Resulting Heterocyclic Analog Class | Source |
|---|---|---|---|
| 4-Amino-2-hydroxybenzoic acid | Reaction with thiophosgene followed by cyclization. | Thioureas and Thiazoles | nih.gov |
| Methyl 3-hydroxy-4-aminobenzoate | Cyclization with KSCN/Br₂. | Benzo[d]thiazoles | nih.gov |
| 2-Hydroxy-5-(propargyloxy)benzoic acid | Intramolecular cyclization. | Chromenes (via Claisen rearrangement of propargyl ether) | researchgate.netbohrium.com |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-hydroxy-5-propylbenzoic acid provides information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the aromatic protons of this compound appear as distinct signals. For instance, in a DMSO-d₆ solvent, the proton at the C3 position (aromatic C3-H) shows a singlet at approximately δ 7.12 ppm. The proton at the C6 position (aromatic C6-H) appears as a multiplet between δ 6.83 and 6.86 ppm, while the C4 proton (aromatic C4-H) is observed as a doublet at δ 6.68 ppm with a coupling constant (J) of 8.8 Hz.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For benzoic acid, a related compound, five distinct signals are observed, indicating five different carbon environments. docbrown.info This is due to the symmetry of the benzene (B151609) ring, where some carbon atoms are chemically equivalent. docbrown.info A similar pattern would be expected for this compound, with additional signals corresponding to the propyl group.
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) provide correlations between directly bonded protons and carbons. This helps in assigning the specific proton and carbon signals to their respective atoms in the molecular structure.
Below is a table summarizing the expected ¹H NMR chemical shifts for this compound.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic C3-H | 7.12 | s | - |
| Aromatic C6-H | 6.83-6.86 | m | - |
| Aromatic C4-H | 6.68 | d | 8.8 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Standard Mass Spectrometry: In techniques like Electrospray Ionization (ESI-MS), this compound can be analyzed to confirm its molecular weight. In negative ion mode, the molecular ion [M-H]⁻ would be expected at an m/z (mass-to-charge ratio) of approximately 179, corresponding to the loss of a proton from the carboxylic acid or hydroxyl group.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₂O₃), the exact mass is 180.07864. HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. A broad O-H stretching vibration is expected in the region of 3200–3500 cm⁻¹ for the hydroxyl group. The C=O stretching vibration of the carboxylic acid group typically appears around 1680 cm⁻¹. The IR spectrum of the related compound, propyl salicylate (B1505791), shows a C=O stretch at 1670 cm⁻¹ and a broad -OH stretch from 3071 to 2940 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For aromatic compounds, characteristic ring stretching vibrations are often observed.
The following table highlights key IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200-3500 (broad) |
| Carbonyl (C=O) | C=O stretch | ~1680 |
| Aromatic Ring | C=C stretch | ~1625-1465 |
| Carboxylic Acid | C-O stretch | ~1320-1210 |
X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Powder XRD (XRPD): For microcrystalline powders, XRPD provides a characteristic "fingerprint" of the crystalline phase. units.it This technique is useful for identifying the compound and assessing its purity. The diffraction pattern is unique to the specific crystalline form of the substance. units.it
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy levels.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenolic and benzoic acid chromophores. A λmax (wavelength of maximum absorbance) is anticipated around 270 nm, which is indicative of the phenolic hydroxyl group. The electronic transitions in the molecule are influenced by the substituents on the benzene ring. For instance, studies on p-hydroxybenzoic acid and its esters show wide absorption bands in the 200 to 400 nm region. nist.gov
| Chromophore | λmax (nm) |
| Phenolic Hydroxyl | ~270 |
Computational Chemistry and Molecular Modeling of 2 Hydroxy 5 Propylbenzoic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are powerful tools for this purpose. researchgate.netnih.gov For 2-Hydroxy-5-propylbenzoic acid, these calculations typically begin with geometry optimization, where the molecule's most stable three-dimensional arrangement is determined by finding the minimum energy state. nih.gov DFT methods, particularly with hybrid functionals like B3LYP, combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are frequently used to achieve a balance between accuracy and computational cost. nih.govnih.govdergipark.org.tr These methods have been shown to yield geometric parameters (bond lengths and angles) that are in good agreement with experimental data from techniques like X-ray crystallography. nih.govnih.gov
The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.trepstem.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govdergipark.org.tr A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmalayajournal.org
In substituted benzoic acids, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating hydroxyl (-OH) and alkyl (-C3H7) groups and the electron-withdrawing carboxylic acid (-COOH) group influences the energy levels of these orbitals. For instance, a study on related hydroxybenzoic acids showed that the HOMO-LUMO gap can be modulated by substituents. dergipark.org.tr Computational studies on similar phenolic compounds indicate that the HOMO is often localized across the entire molecule, while the LUMO might have significant character on the carboxylic acid moiety, indicating its role in accepting electrons. nih.gov
Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the molecule's behavior. These include ionization potential, electron affinity, electronegativity, and chemical hardness. malayajournal.org
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzoic Acids
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzoic acid | -10.1358 | -0.5335 | 9.6023 |
| 2-hydroxy benzoic acid | -9.5180 | -0.5114 | 9.0066 |
This table, based on data from a theoretical study on related compounds dergipark.org.tr, illustrates how substituents affect FMO energies. Similar calculations for this compound would elucidate the specific impact of the propyl group.
The flexibility of this compound is primarily due to the rotation around the single bonds connecting the propyl and carboxylic acid groups to the benzene (B151609) ring. Conformational analysis aims to identify the most stable conformers (rotational isomers) and the energy barriers between them. Computational methods, such as semi-empirical (e.g., AM1) or DFT calculations, can be used to perform a potential energy surface scan by systematically rotating these dihedral angles. nih.gov
For the carboxylic acid group, a key feature is the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the carboxylic acid. This interaction significantly stabilizes the planar conformation of the -COOH group relative to the ring, a common feature in salicylic (B10762653) acid and its derivatives. researchgate.net The analysis would also explore the different rotational positions of the propyl group to determine the lowest energy arrangement, which is typically a staggered conformation to minimize steric hindrance. The results of such an analysis are crucial for understanding which shapes the molecule is likely to adopt, which in turn influences its intermolecular interactions and biological activity.
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be validated against experimental data. nih.gov
Vibrational Spectroscopy (FT-IR): By calculating the harmonic vibrational frequencies using DFT methods, a theoretical infrared (IR) spectrum can be generated. epstem.net These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as the characteristic O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carbonyl, and various C-C and C-H vibrations within the aromatic ring and propyl chain. nih.gov Theoretical spectra for related molecules have shown good agreement with experimental FT-IR data, especially when scaling factors are applied to the calculated frequencies to account for anharmonicity and method limitations. researchgate.netepstem.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide valuable support for the assignment of experimental NMR spectra. mdpi.com Comparing the predicted shifts with the experimental values for this compound helps confirm its structure.
Table 2: Experimental Spectroscopic Data for this compound
| Spectroscopy Type | Observed Peaks/Shifts |
|---|---|
| FT-IR | Broad O-H stretch (~3200–3500 cm⁻¹), C=O stretch (~1680 cm⁻¹) |
Validation involves comparing these experimental values with those derived from computational models.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the preferred tool for studying the behavior of molecules in a condensed phase (like a solution) and their interactions with other molecules over time. dovepress.comnih.gov MD simulations treat atoms as classical particles and use a force field (like CHARMM or AMBER) to describe the forces between them. nih.gov
For this compound, MD simulations can be used to model its interactions with solvent molecules (e.g., water or lipids) or with a biological target like a protein. dovepress.comnih.gov These simulations can reveal:
Solvation and Aggregation: How the molecule orients itself in different solvents and its tendency to aggregate with other molecules.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the molecule's hydroxyl and carboxylic acid groups and surrounding molecules. nih.gov
Binding Stability: If docked into a protein's active site, MD can assess the stability of the binding pose and calculate the binding free energy, providing a more dynamic and accurate picture of the interaction than static docking alone. dovepress.comnih.gov
Simulations track properties like Root Mean Square Deviation (RMSD) to assess structural stability and analyze intermolecular energies (Coulomb and Lennard-Jones) to quantify the strength of interactions. dovepress.comnih.gov
Prediction of Reactivity and Reaction Pathways
Computational chemistry offers tools to predict the reactivity of this compound and the likely pathways of its chemical reactions.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. nih.gov For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, indicating these are likely sites for electrophilic attack. Positive potential (blue) would be found near the acidic hydrogen atoms, identifying them as sites for nucleophilic attack. nih.gov This helps predict how the molecule will interact with other reagents.
Reaction Pathway Modeling: Computational methods can model the transition states and energy profiles of potential reactions, such as oxidation of the hydroxyl group, reduction of the carboxylic acid, or substitution on the aromatic ring. This allows for a theoretical assessment of reaction feasibility and product distribution under various conditions.
AI-Driven Retrosynthesis: Modern computational approaches utilize artificial intelligence and machine learning to predict synthetic pathways. nih.gov Models like LocalRetro can analyze the structure of a target molecule, such as this compound, and suggest potential reactants and reaction steps to synthesize it by learning from vast databases of known chemical reactions. nih.gov
Structure-Based Computational Approaches for Chemical Systems
Structure-based computational approaches leverage the three-dimensional structure of molecules to predict and design interactions within a chemical or biological system. rroij.com These methods are central to fields like drug discovery. nih.gov
Molecular Docking: This is a primary technique where the 3D structure of a small molecule (a ligand), like this compound, is computationally "docked" into the binding site of a larger molecule, typically a protein or enzyme. rroij.com The process involves sampling many possible orientations and conformations of the ligand within the site and using a scoring function to rank them based on predicted binding affinity. This can be used to hypothesize the biological targets of this compound or to screen large virtual libraries of compounds against a known target.
Virtual Screening: If a biological target relevant to a disease is identified, its 3D structure can be used for a virtual screen. The structure of this compound could serve as a starting point (a "hit" or "lead" compound) to search for other molecules with similar or better binding characteristics from large chemical databases. rroij.com
Pharmacophore Modeling: Based on the key interaction features of this compound within a binding site (e.g., hydrogen bond donors/acceptors, hydrophobic centers), a pharmacophore model can be built. This abstract 3D map of essential features can then be used to rapidly screen for other structurally diverse molecules that could elicit the same biological effect.
These computational tools, from quantum calculations to MD and docking, provide a comprehensive framework for understanding and predicting the chemical and physical behavior of this compound at the molecular level. nih.govnih.gov
Supramolecular Chemistry and Crystal Engineering of 2 Hydroxy 5 Propylbenzoic Acid
Co-crystallization and Polymorphism Studies
The scientific literature lacks any studies on the co-crystallization or polymorphism of 2-hydroxy-5-propylbenzoic acid. Such research would involve screening the compound with various co-formers or under different crystallization conditions to identify and characterize new solid forms. No such investigations have been published.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
There are no reports of this compound being used as an organic linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. Research in this field typically employs multifunctional ligands, and while hydroxybenzoic acids are used, the 5-propyl derivative has not been featured in published studies.
Self-Assembly Mechanisms in Solution and Solid State
An analysis of the self-assembly mechanisms is contingent on experimental data from techniques like single-crystal X-ray diffraction, NMR spectroscopy, and other analytical methods. As no such specific studies for this compound are available, a detailed discussion of its self-assembly behavior cannot be provided.
Analytical Method Development and Validation
Chromatographic Techniques
Chromatographic techniques are fundamental for the separation, identification, and quantification of 2-Hydroxy-5-propylbenzoic acid and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of benzoic acid derivatives like this compound. The development of a robust HPLC method involves the optimization of several parameters to achieve adequate separation and detection.
A typical HPLC method for this compound would be developed and validated according to the International Council for Harmonisation (ICH) guidelines. longdom.org The validation process ensures the method's specificity, linearity, accuracy, precision, and robustness. thaiscience.infopensoft.net
Method Development:
A suitable HPLC method for this compound can be developed using a C18 column, which provides a non-polar stationary phase for the separation of moderately polar compounds. thaiscience.infohelixchrom.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile. thaiscience.infohelixchrom.com The pH of the aqueous buffer is a critical parameter, and for an acidic compound like this compound, a lower pH (around 2.5-4.5) is generally preferred to ensure the compound is in its protonated form, leading to better retention and peak shape. thaiscience.info Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov
Interactive Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Validation:
The developed HPLC method must be validated to demonstrate its suitability for the intended application. The validation parameters and their typical acceptance criteria are summarized below.
Interactive Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from any impurities or degradation products. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for intra- and inter-day precision. nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, or pH. longdom.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility.
Derivatization:
To make this compound suitable for GC-MS analysis, the acidic proton of the carboxylic acid group and the phenolic hydroxyl group are typically replaced with a less polar group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique.
Analysis:
The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. GC-MS is particularly valuable for identifying unknown impurities and degradation products. lipidmaps.org
Interactive Table 3: Example GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min lipidmaps.org |
| Injector Temperature | 250°C |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Reference Standards and Quality Control in Analytical Research
Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of a substance. bebpa.org In the context of this compound, a well-characterized reference standard is essential for accurate analytical measurements.
Establishment and Characterization:
A primary reference standard for this compound would be established through extensive characterization to confirm its identity and purity. who.int This involves a battery of analytical tests, including:
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, IR, and UV spectroscopy to confirm the chemical structure.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Chromatographic Purity: HPLC and GC analysis to determine the purity and identify any impurities.
Elemental Analysis: To confirm the elemental composition.
Water Content: Determined by Karl Fischer titration.
Residual Solvents: Determined by headspace GC.
Quality Control:
In a quality control setting, the reference standard is used to:
Confirm the identity of this compound in raw materials and finished products.
Quantify the amount of this compound in a sample by comparing the peak area of the sample to the peak area of the reference standard.
Calibrate analytical instruments.
Secondary reference standards, which are calibrated against the primary reference standard, are often used for routine analysis. who.int
Impurity Profiling and Related Substance Analysis
Impurity profiling is the identification and quantification of all potential impurities in a substance. ekb.eg For this compound, impurities can originate from the synthesis process, degradation of the compound, or storage. The analysis of related substances is crucial for ensuring the quality and safety of the compound.
Potential Impurities:
Impurities in this compound could include:
Starting materials and intermediates from the synthesis, such as p-aminophenol. google.com
By-products formed during the synthesis, such as isomers of the final product.
Degradation products formed due to exposure to light, heat, or humidity.
Residual solvents used in the manufacturing process.
Analytical Techniques:
HPLC is the primary technique used for impurity profiling and the analysis of related substances. cpu.edu.cn A validated HPLC method should be able to separate the main compound from all potential impurities. pensoft.net The use of a diode-array detector (DAD) can be beneficial as it provides spectral information that can help in the identification of unknown peaks.
For the identification of unknown impurities, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable. LC-MS provides both the retention time from the LC and the mass-to-charge ratio from the MS, which allows for the tentative identification of the impurity. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and NMR spectroscopy of the isolated impurity.
Environmental Fate and Degradation Studies
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For 2-Hydroxy-5-propylbenzoic acid, the primary abiotic degradation pathways of interest are photolysis and hydrolysis.
Photolytic Degradation Mechanisms
Photolytic degradation, or photodegradation, is the breakdown of molecules by light. This can occur directly, when the molecule absorbs light, or indirectly, through reactions with photochemically generated reactive species.
Photocatalytic Degradation: The degradation of aromatic compounds like this compound can be significantly accelerated by photocatalysis. While specific studies on this compound are limited, research on structurally similar compounds, such as salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives, provides insight into potential mechanisms. nih.govrasayanjournal.co.in Advanced oxidation processes (AOPs), including those involving titanium dioxide (TiO₂) as a photocatalyst under UV irradiation, are effective in degrading these compounds. nih.gov The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) which can attack the aromatic ring, leading to its cleavage and eventual mineralization to carbon dioxide and water. nih.govrasayanjournal.co.in
The presence of dissolved organic matter (DOM) in natural waters can also influence photodegradation rates. DOM can act as a photosensitizer, absorbing light and producing reactive species like triplet-excited state DOM (³DOM*) that can contribute to the degradation of the target compound. nih.gov Studies on other phenolic compounds have shown that indirect photodegradation can be a dominant elimination pathway in coastal seawaters. nih.gov The pH of the water can also play a crucial role, as the speciation of the compound (anionic, neutral, or cationic) can affect its light absorption and reactivity. nih.gov For instance, the photodegradation of 2-(2-hydroxy-5-methylphenyl)benzotriazole was found to be slower under neutral conditions compared to acidic or alkaline conditions. nih.gov
Hydrolysis Kinetics in Aqueous Solutions
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is often dependent on pH and temperature. For esters of benzoic acids, hydrolysis can be catalyzed by both acids and bases. viu.caresearchgate.netepa.govepa.gov While this compound itself is a carboxylic acid and not an ester, its derivatives could be subject to hydrolysis.
kh = kA[H⁺] + kN + kB[OH⁻] viu.ca
Data on the hydrolysis of various esters under different pH conditions have been compiled, though specific rate constants for this compound are not available. The following table provides examples of hydrolysis half-lives for some related compounds, illustrating the dependency on structure and pH.
| Compound | pH | Temperature (°C) | Half-life | Reference |
| 2,4-D Methyl ester | 7 | 25 | 7 days | epa.gov |
| Methyl acetate (B1210297) | 7 | 25 | 1.9 years | epa.gov |
| Ethyl benzoate | 7 | 25 | 1.2 years | epa.gov |
Biodegradation Processes
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a crucial process for the removal of organic pollutants from the environment.
Microbial Degradation Pathways and Metabolites
The biodegradation of aromatic compounds like this compound is a key process in their environmental removal. While direct studies on this specific compound are scarce, the degradation pathways of similar molecules, such as other hydroxybenzoic acids and alkylphenols, have been extensively studied.
Microorganisms, particularly bacteria from the genera Pseudomonas and Rhodococcus, are known to be effective degraders of aromatic compounds. nih.govnih.govnih.govresearchgate.netnih.gov The initial step in the aerobic biodegradation of many aromatic compounds is the hydroxylation of the benzene (B151609) ring, followed by ring cleavage. nih.gov For this compound, a likely initial step would be further hydroxylation of the aromatic ring.
Based on the degradation of similar compounds, two primary pathways can be proposed:
Ortho-cleavage pathway: Following hydroxylation to form a catechol-like intermediate, the aromatic ring is cleaved between the two hydroxyl groups.
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups.
Studies on Pseudomonas species have shown that they can degrade benzoic acid via an ortho-cleavage pathway, with key intermediates including catechol. nih.gov Similarly, Rhodococcus species are known to degrade protocatechuic acid (3,4-dihydroxybenzoic acid) via a hydroxyquinol (benzene-1,2,4-triol) intermediate. nih.gov
The propyl side chain of this compound is also subject to microbial attack, likely through beta-oxidation, a common pathway for the degradation of alkyl chains.
Potential metabolites from the biodegradation of this compound could include:
Hydroxylated derivatives of this compound
Catechol or protocatechuic acid analogues
Products of ring cleavage, such as muconic acid derivatives
Short-chain fatty acids from the degradation of the propyl group
The following table summarizes known metabolites from the microbial degradation of related compounds.
| Original Compound | Microorganism | Key Metabolites | Reference |
| Benzoic Acid | Pseudomonas sp. | Catechol | nih.gov |
| Protocatechuic Acid | Rhodococcus jostii | Hydroxyquinol | nih.gov |
| 2-Methylbenzoic Acid | Pseudomonas cepacia | Dimethylcatechols, Isobenzofuranone, Phthalate | nih.gov |
| Phenolic compounds (from cocoa) | Human gut microbiota | Hydroxyphenylpropionic acids, Hydroxybenzoic acids | nih.gov |
Factors Influencing Biodegradation Rates
Several environmental factors can influence the rate of biodegradation of organic compounds:
pH: Microbial activity is generally optimal within a specific pH range. For many bacteria, this is near neutral pH. rasayanjournal.co.in
Temperature: Biodegradation rates typically increase with temperature up to an optimal point, beyond which enzyme activity decreases.
Oxygen availability: Aerobic degradation, which is generally faster and more complete, requires the presence of oxygen.
Nutrient availability: Microorganisms require other nutrients, such as nitrogen and phosphorus, for growth and metabolism.
Concentration of the compound: High concentrations of some organic compounds can be toxic to microorganisms, inhibiting their degradation. nih.gov
Bioavailability: The compound must be accessible to the microorganisms. Factors like sorption to soil or sediment can reduce bioavailability.
Environmental Monitoring and Analytical Detection of Degradation Products
To assess the environmental fate of this compound and its degradation products, robust analytical methods are required. The detection and quantification of these compounds in complex environmental matrices like water, soil, and sediment present analytical challenges.
Commonly used analytical techniques for the analysis of phenolic compounds and their metabolites include:
High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, HPLC is a versatile technique for separating and quantifying polar organic compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound and its polar metabolites, a derivatization step, such as silylation, is often necessary to increase their volatility. epa.gov
Sample preparation is a critical step to isolate the analytes of interest from the environmental matrix and to concentrate them to detectable levels. Common sample preparation techniques include:
Solid-Phase Extraction (SPE): This is a widely used method for the extraction and pre-concentration of organic compounds from aqueous samples. epa.gov
Liquid-Liquid Extraction (LLE): This technique is used to separate compounds based on their differential solubilities in two immiscible liquids.
The development of specific analytical methods for this compound and its degradation products would be necessary for accurate environmental monitoring. Such methods would require careful optimization of extraction, chromatographic separation, and detection parameters. The use of isotopically labeled internal standards can improve the accuracy and precision of quantification. epa.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Hydroxy-5-propylbenzoic acid with high purity for laboratory use?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized benzoic acid derivatives. For example, introducing the propyl group via alkylation using a Lewis acid catalyst (e.g., AlCl₃) followed by regioselective hydroxylation at the 5-position using hydroxylating agents like H₂O₂/Fe²⁺. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted intermediates . Post-synthesis, validate purity using HPLC (C18 column, 0.1% formic acid in acetonitrile/water mobile phase) and confirm structural integrity via ¹H/¹³C NMR .
Q. How can researchers optimize purification of this compound from complex reaction mixtures?
- Methodological Answer : Solid-phase extraction (SPE) with reversed-phase cartridges (e.g., C18) is effective for isolating polar derivatives. For acidic compounds like this compound, adjust the mobile phase pH to 2–3 to enhance retention. Alternatively, liquid-liquid extraction using ethyl acetate and aqueous NaHCO₃ can separate the target compound from non-acidic byproducts. Final purity assessment via TLC (silica plate, UV detection at 254 nm) or mass spectrometry is critical .
Q. What analytical techniques are essential for characterizing this compound in experimental settings?
- Methodological Answer :
- Spectroscopy : UV-Vis (λmax ~270 nm for phenolic OH), FTIR (broad O-H stretch at 3200–3500 cm⁻¹, C=O at 1680 cm⁻¹).
- Chromatography : HPLC with diode-array detection (DAD) for quantifying trace impurities.
- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ (expected m/z ≈ 195).
- Thermal Analysis : TGA/DSC to assess decomposition temperature and crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. For light-sensitive compounds, use amber vials and assess photostability via ICH Q1B guidelines. Statistical tools like ANOVA can identify significant degradation pathways (e.g., oxidation vs. hydrolysis). Conflicting data may arise from differences in solvent systems (e.g., aqueous vs. organic) or impurity profiles; cross-validate using LC-MS to identify degradation products .
Q. What experimental designs are suitable for studying the bioactivity of this compound in cellular models?
- Methodological Answer :
- Dose-Response : Use a 6-point logarithmic dilution series (1 nM–100 µM) to determine IC₅₀ values.
- Control Groups : Include vehicle controls (e.g., DMSO ≤0.1%) and positive controls (e.g., aspirin for COX inhibition studies).
- Assay Validation : Confirm target engagement via Western blot (e.g., NF-κB pathway proteins) or fluorescent probes (e.g., ROS detection in live cells).
- Data Normalization : Express results as fold-change relative to untreated cells, corrected for background noise .
Q. How can researchers address low reproducibility in enzymatic inhibition assays involving this compound?
- Methodological Answer : Ensure batch-to-batch consistency of the compound via NMR and elemental analysis. Standardize assay conditions (pH, temperature, ionic strength) and pre-incubate enzymes with inhibitors for 10–15 minutes. Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition. If discrepancies persist, validate using orthogonal methods like surface plasmon resonance (SPR) to measure binding affinities directly .
Q. What strategies are effective for identifying metabolites of this compound in pharmacokinetic studies?
- Methodological Answer : Administer the compound in rodent models and collect plasma/urine samples at 0, 1, 3, 6, and 24 hours. Extract metabolites using acetonitrile precipitation, then analyze via UPLC-QTOF-MS in MSE mode (data-independent acquisition). Use software (e.g., MetaboLynx) to predict Phase I/II metabolites (e.g., glucuronidation, sulfation) and confirm structures with synthetic standards .
Data Analysis & Interpretation
Q. How should researchers statistically analyze clustered data from dose-response experiments involving this compound?
- Methodological Answer : For clustered or nested data (e.g., technical replicates within biological replicates), use mixed-effects models to account for variability hierarchies. Software like R (lme4 package) or Prism (nested ANOVA) can calculate adjusted p-values. Report 95% confidence intervals for IC₅₀ values and use Benjamini-Hochberg correction for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
